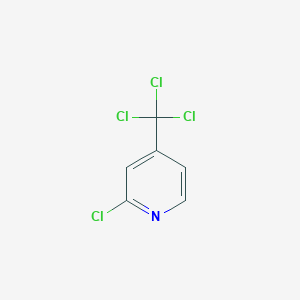

2-Chloro-4-(trichloromethyl)pyridine

Overview

Description

2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Cl4N. This compound is known for its use as a nitrification inhibitor in agriculture, where it helps to control the conversion of ammonium to nitrate in the soil, thereby reducing nitrogen loss and improving fertilizer efficiency .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(trichloromethyl)pyridine, also known as Nitrapyrin, is the nitrifying bacteria in the soil . These bacteria play a crucial role in the nitrogen cycle by converting ammonia to nitrate, a form of nitrogen that plants can readily absorb .

Mode of Action

Nitrapyrin acts as a nitrification inhibitor, preventing the conversion of ammonia to nitrate by inhibiting the activity of nitrifying bacteria . This inhibition can be reversed by repeated washing of Nitrapyrin-inhibited cells, indicating that its effect is bacteriostatic .

Biochemical Pathways

By inhibiting nitrification, Nitrapyrin affects the nitrogen cycle, a critical biochemical pathway in the soil ecosystem . This inhibition slows down the release of nitrate, reducing the risk of nitrate leaching and nitrous oxide emissions .

Pharmacokinetics

It’s known that nitrapyrin is sparingly soluble in water , which may affect its distribution and bioavailability in the soil environment.

Result of Action

The primary result of Nitrapyrin’s action is the reduced rate of nitrification, leading to a slower release of nitrate in the soil . Additionally, Nitrapyrin can inhibit methane oxidation by certain bacteria .

Action Environment

The efficacy and stability of Nitrapyrin can be influenced by various environmental factors. For instance, soil pH, temperature, and moisture levels can affect the activity of nitrifying bacteria and, consequently, the effectiveness of Nitrapyrin . Furthermore, Nitrapyrin’s stability may be affected by factors such as sunlight exposure and soil organic matter content.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trichloromethyl)pyridine plays a significant role in biochemical reactions, particularly in the inhibition of nitrification. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the nitrification process. By inhibiting these enzymes, this compound effectively reduces the conversion of ammonia to nitrite and nitrate, thereby decreasing nitrogen losses from soil . Additionally, this compound can undergo hydrolysis to form 6-chloropicolinic acid, which further contributes to its inhibitory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In microbial cells, it has been shown to inhibit methane oxidation by interacting with methane monooxygenase . This inhibition is reversible upon repeated washing of the cells, indicating a bacteriostatic effect . In higher organisms, the compound can affect cell signaling pathways and gene expression related to nitrogen metabolism. For instance, it can alter the expression of genes involved in ammonia oxidation, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with key enzymes involved in nitrification. It binds to the active sites of ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and preventing the oxidation of ammonia to nitrite . This inhibition is crucial for its role as a nitrification inhibitor. Additionally, the compound’s hydrolysis product, 6-chloropicolinic acid, can further inhibit methane oxidation by binding to methane monooxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term studies have shown that its inhibitory effects on nitrification can persist for several weeks, although the degree of inhibition may decrease over time as the compound degrades . In in vitro studies, the compound’s stability and degradation products have been monitored to assess their long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits nitrification without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . These findings highlight the importance of careful dosage management when using this compound in agricultural and environmental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a nitrification inhibitor. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and altering nitrogen metabolism . The compound can also undergo hydrolysis to form 6-chloropicolinic acid, which further affects metabolic flux and metabolite levels . These interactions are crucial for its effectiveness in reducing nitrogen losses from soil.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Studies have shown that it can accumulate in microbial cells, where it exerts its inhibitory effects on nitrification .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or membrane-bound organelles in microbial cells, where it interacts with enzymes involved in nitrification . This localization is essential for its inhibitory effects on ammonia oxidation and methane oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of this compound and hydrogen chloride as a byproduct .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is carried out in large-scale reactors equipped with ultraviolet light sources to ensure efficient chlorination. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form 6-chloropicolinic acid, especially in the presence of ammonia-oxidizing bacteria.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridine derivatives, where the chlorine atoms are replaced by the nucleophiles.

Oxidation Reactions: The major product is 6-chloropicolinic acid.

Scientific Research Applications

2-Chloro-4-(trichloromethyl)pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

2-Chloro-6-(trichloromethyl)pyridine:

2-Chloro-5-(chloromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.

2-(Chloromethyl)pyridine hydrochloride: A related compound used in various chemical syntheses.

Uniqueness

2-Chloro-4-(trichloromethyl)pyridine is unique in its specific application as a nitrification inhibitor and its effectiveness in reducing nitrogen loss in agricultural settings. Its ability to undergo various chemical reactions, such as substitution and oxidation, also makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name |

2-chloro-4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGAPIBLKKBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447295 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-82-8 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)